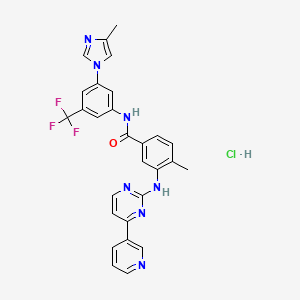

Nilotinib hydrochloride

Description

See also: Nilotinib (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGYCCJUPYZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238968 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-95-3 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nilotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for nilotinib (B1678881) hydrochloride, a potent tyrosine kinase inhibitor. The information presented herein is compiled from various scientific literature and patents, offering detailed experimental protocols, quantitative data, and visual representations of key processes to aid in research and development.

Introduction to Nilotinib

Nilotinib, marketed under the trade name Tasigna®, is a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[1][2] Its chemical name is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzamide.[3][4] The hydrochloride salt is the active pharmaceutical ingredient (API) in the marketed formulation. The synthesis of high-purity nilotinib hydrochloride is a critical aspect of its manufacturing process, ensuring the safety and efficacy of the final drug product.

Synthetic Pathways of Nilotinib

Several synthetic routes for nilotinib have been reported, with variations aimed at improving yield, purity, and process efficiency. A common and well-documented approach involves a multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid.

A prominent synthetic route is outlined below:

-

Step 1: Chlorination of 4-methyl-3-nitrobenzoic acid. The synthesis begins with the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, 4-methyl-3-nitrobenzoyl chloride.[3]

-

Step 2: Condensation. The resulting acid chloride is then condensed with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine to form 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide.[3]

-

Step 3: Reduction of the Nitro Group. The nitro group in the benzamide (B126) intermediate is reduced to an amino group, yielding 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.[3] This reduction can be achieved using various reagents, including stannous chloride or through catalytic hydrogenation with Raney nickel.[3][5]

-

Step 4: Guanidinylation. The newly formed amino group is then converted to a guanidino group by reaction with cyanamide.[3]

-

Step 5: Final Condensation to form Nilotinib Base. The guanidinylated intermediate is condensed with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one to construct the pyrimidine (B1678525) ring and yield the nilotinib free base.[3]

An alternative approach, developed by Buchwald and coworkers, offers a more convergent and efficient synthesis in fewer steps.[6] This method has demonstrated high yields in a shorter reaction time on a laboratory scale.[6]

Signaling Pathway Diagram

Caption: A common synthetic pathway for this compound.

Purification of Nilotinib and Formation of the Hydrochloride Salt

The purification of nilotinib free base is crucial to remove process-related impurities and unreacted starting materials.[7][8] The final step involves the conversion of the purified base to its hydrochloride salt, which is the stable form used in pharmaceutical formulations.

Purification of Nilotinib Base

Purification of the crude nilotinib base can be achieved through various techniques:

-

Leaching: The crude product can be leached with hot water and hot methanol (B129727) to remove water-soluble and methanol-soluble impurities.[5]

-

Recrystallization: Recrystallization from a suitable solvent or solvent mixture is a common method to obtain high-purity nilotinib base. A mixture of isopropyl acetate, ethanol, and water has been reported for this purpose.[3] The choice of solvent is critical for achieving the desired polymorphic form.

Formation and Purification of this compound

The purified nilotinib base is converted to the hydrochloride salt by treatment with hydrochloric acid.[5][9] This step not only forms the desired salt but also serves as a final purification step.

-

Crystallization: The hydrochloride salt is typically crystallized from a solvent system such as a mixture of methanol and water.[5][9] The crystallization conditions, including temperature and cooling rate, can influence the crystal form and purity of the final product. The use of isopropanol (B130326) as an anti-solvent for precipitation has also been described.[5][9]

Quantitative Data

The efficiency of the synthesis and purification processes is evaluated based on yield and purity. The following table summarizes representative quantitative data from the literature.

| Step | Reagents/Solvents | Temperature | Duration | Yield | Purity (HPLC) | Reference |

| Synthesis of Nilotinib | ||||||

| Condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | n-Butanol | 110-115 °C | 9 h | Quantitative | 99.2% | [3] |

| Purification of Nilotinib | ||||||

| Leaching of crude Nilotinib | Hot water, Hot methanol | - | - | - | - | [5] |

| Formation of this compound | ||||||

| Conversion of Nilotinib base to Hydrochloride salt | Concentrated HCl, Methanol, Water | Reflux, then 0-5 °C | 3-4 h | - | - | [5][9] |

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis and purification of this compound, adapted from published procedures.

Experimental Workflow Diagram

Caption: Experimental workflow for Nilotinib synthesis and purification.

Protocol 1: Synthesis of Nilotinib Base[3]

-

A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide (65 g, 0.156 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (30.0 g, 0.171 mol) in n-butanol (650 mL) is heated to 110-115 °C for 9 hours.

-

The reaction mixture is then cooled to room temperature.

-

The separated solid is collected by filtration.

-

The wet solid is leached successively with hot water (700 mL) and hot methanol (700 mL).

-

The resulting product is dried at 60-65 °C under vacuum to yield Nilotinib base.

Protocol 2: Preparation of this compound[5][9]

-

To a 1 L four-neck flask, charge a mixture of methanol (500 ml) and purified water (52.5 ml).

-

Add Nilotinib base (30 g) to the flask.

-

Dissolve concentrated hydrochloric acid (5.51 g) in methanol (30 ml) and add it to the reaction mixture over 15 minutes.

-

Heat the reaction mass to reflux temperature and maintain for 15 minutes.

-

Cool the mixture to 55-60 °C and clarify with activated carbon.

-

Cool the clear solution to 0-5 °C and maintain at this temperature for 3-4 hours.

-

Filter the resulting solid, wash with chilled isopropanol (30 ml), and dry in a vacuum tray drier at 40-45 °C to obtain this compound.

Impurity Profile and Control

The control of impurities is a critical aspect of pharmaceutical manufacturing.[7][8] Impurities in nilotinib can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[7][8][10] Common impurities should be monitored and controlled to within acceptable limits as specified by regulatory authorities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the detection and quantification of these impurities.[8][11]

Conclusion

The synthesis and purification of this compound are well-established processes with several available routes. The choice of a particular synthetic strategy depends on factors such as cost, efficiency, and the desired purity of the final product. The methods described in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important anti-cancer drug. Continuous process optimization and stringent control over impurities are paramount to ensure the quality and safety of this compound.

References

- 1. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. patents.justia.com [patents.justia.com]

- 5. EP2626355A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. veeprho.com [veeprho.com]

- 9. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jpionline.org [jpionline.org]

Nilotinib Hydrochloride: A Comprehensive Technical Profile Beyond Bcr-Abl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Its primary mechanism of action involves the potent and selective inhibition of the Bcr-Abl fusion protein. However, the therapeutic and off-target effects of nilotinib extend beyond this singular target. This technical guide provides an in-depth exploration of nilotinib hydrochloride's interactions with a range of other kinases, offering a detailed target profile, quantitative inhibitory data, experimental methodologies for target validation, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the broader molecular implications of nilotinib activity.

Off-Target Kinase Profile of Nilotinib

Nilotinib exhibits inhibitory activity against several other tyrosine kinases, which can contribute to both its therapeutic efficacy in other conditions and its adverse effect profile. The primary off-targets include Platelet-Derived Growth Factor Receptors (PDGFR), KIT proto-oncogene receptor tyrosine kinase, Discoidin Domain Receptors (DDR1 and DDR2), Colony-Stimulating Factor 1 Receptor (CSF-1R), and members of the Ephrin receptor family.[1][2][3][4][5]

Quantitative Inhibitory Activity

The inhibitory potency of nilotinib against its off-target kinases is a critical aspect of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for nilotinib against key off-target kinases, as determined by autophosphorylation assays.

| Kinase Target | IC50 (nM) | Reference(s) |

| PDGFR | 69 | [1] |

| c-KIT | 210 | [1] |

| CSF-1R | 125-250 | [1] |

| DDR1 | 3.7 | [1] |

| DDR2 | Data not consistently reported in nM | [6][7] |

| EphA4 | Inhibits interaction, specific IC50 not provided | [8] |

Signaling Pathways Modulated by Nilotinib

The inhibition of off-target kinases by nilotinib leads to the modulation of several critical cellular signaling pathways. Understanding these pathways is essential for elucidating the full spectrum of nilotinib's biological effects.

KIT Signaling Pathway

Nilotinib's inhibition of KIT, a receptor tyrosine kinase crucial for the development and proliferation of various cell types, including hematopoietic stem cells and mast cells, has therapeutic implications in cancers such as gastrointestinal stromal tumors (GIST).[2][3] Upon binding of its ligand, stem cell factor (SCF), KIT dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell survival and proliferation.[9] Nilotinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are key regulators of cell growth, proliferation, and migration.[10] Dysregulation of PDGFR signaling is implicated in various malignancies. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PI3K/AKT and RAS/MEK/ERK pathways. Nilotinib's inhibition of PDGFR autophosphorylation blocks these downstream events.[2]

DDR1 Signaling Pathway

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[11] DDR1 signaling is involved in cell adhesion, migration, and proliferation, and its overexpression is associated with several cancers.[11] Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, which can lead to the activation of downstream signaling molecules, including those in the MAPK/ERK pathway. Nilotinib is a potent inhibitor of DDR1.[1]

Experimental Protocols for Target Validation

The validation of nilotinib's off-target kinase inhibition relies on robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Materials:

-

Purified recombinant kinase of interest (e.g., c-KIT, PDGFR, DDR1)

-

LanthaScreen™ Eu-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

-

Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Protocol:

-

Compound Preparation: Prepare a serial dilution of nilotinib in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the nilotinib dilutions, followed by the kinase/antibody mixture.

-

Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the nilotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13][14][15][16]

Cell-Based Phospho-Kinase Western Blot

This method assesses the ability of nilotinib to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Materials:

-

Cell line expressing the target kinase (e.g., GIST-T1 cells for c-KIT, HCT116 for DDR1)

-

This compound

-

Appropriate cell culture medium and supplements

-

Ligand for kinase stimulation (e.g., SCF for c-KIT, Collagen I for DDR1)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific for the target kinase and a downstream effector, and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then pre-treat with various concentrations of nilotinib for a specified time (e.g., 2 hours).

-

Kinase Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total kinase and a loading control (e.g., β-actin or GAPDH) to normalize the data.[17][18][19][20]

Experimental Workflows

Visualizing the logical flow of experimental procedures can aid in their understanding and implementation.

Workflow for In Vitro Kinase Inhibition Assay

Workflow for Cell-Based Phospho-Kinase Analysis

Conclusion

While nilotinib's primary clinical application is rooted in its potent inhibition of Bcr-Abl, a comprehensive understanding of its broader target profile is imperative for both optimizing its therapeutic use and anticipating potential off-target effects. This technical guide has provided a detailed overview of nilotinib's interactions with key kinases beyond Bcr-Abl, including quantitative data on its inhibitory activity, insights into the modulation of critical signaling pathways, and detailed experimental protocols for target validation. The provided visualizations of signaling pathways and experimental workflows are intended to serve as practical tools for researchers in the field. A thorough appreciation of nilotinib's polypharmacology will continue to be crucial for its rational application in current and future therapeutic contexts.

References

- 1. ClinPGx [clinpgx.org]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of nilotinib on regulatory T cells: the dose matters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapy Detail [ckb.genomenon.com]

- 6. The tyrosine kinase inhibitor nilotinib targets the discoidin domain receptor DDR2 in calcific aortic valve stenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. medscape.com [medscape.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Structural Analysis of Nilotinib Hydrochloride Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1] Its efficacy stems from its high affinity and specificity for the BCR-ABL kinase, the constitutively active oncoprotein driving CML pathogenesis.[2] Developed as a more potent successor to imatinib (B729), nilotinib was rationally designed based on the crystal structure of the Abl-imatinib complex to overcome imatinib resistance.[2] This technical guide provides an in-depth structural analysis of nilotinib hydrochloride binding to its primary target, BCR-ABL, and other clinically relevant kinases. It details the experimental protocols used to elucidate these interactions, presents quantitative binding data, and visualizes the key signaling pathways and structure-activity relationships.

The Bcr-Abl Kinase Domain: The Primary Target of Nilotinib

The BCR-ABL oncoprotein is a result of a reciprocal translocation between chromosomes 9 and 22, leading to the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[3] The resulting fusion protein possesses a constitutively active ABL kinase domain, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[4] Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the ABL kinase domain, effectively inhibiting its catalytic activity.[5]

Structural Basis of Nilotinib Binding and Selectivity

Nilotinib binds to the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped outwards. This is a key distinction from some other TKIs and contributes to its selectivity profile.[6] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Notably, the pyridinyl ring nitrogen of nilotinib forms a hydrogen bond with the backbone -NH of Met318 in the hinge region of the kinase, while the anilino -NH group forms a hydrogen bond with the hydroxyl group of the "gatekeeper" residue, Thr315.[7]

The overall binding mode buries a significant portion of the inhibitor in a hydrophobic pocket, contributing to its high affinity. The trifluoromethyl and methylphenyl groups of nilotinib engage in favorable van der Waals interactions with hydrophobic residues lining the binding site.

Quantitative Analysis of Nilotinib Binding Affinity

The potency of nilotinib against its target kinases is quantified by various metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following tables summarize the binding affinities of nilotinib for wild-type BCR-ABL, common imatinib-resistant mutants, and a selection of off-target kinases.

Table 1: Nilotinib Binding Affinity for Wild-Type and Mutant Bcr-Abl Kinase

| Kinase | IC50 (nM) | Assay Type | Reference |

| Wild-type Bcr-Abl | <30 | Cellular autophosphorylation | [5] |

| Wild-type Abl | 15 | Recombinant kinase assay | [8] |

| M244V | <70 | Cellular proliferation | [8] |

| G250E | <70 | Cellular proliferation | [8] |

| Q252H | <70 | Cellular proliferation | [8] |

| Y253F | <200 | Cellular proliferation | [8] |

| Y253H | <450 | Cellular proliferation | [8] |

| E255K | <200 | Cellular proliferation | [8] |

| E255V | <450 | Cellular proliferation | [8] |

| T315I | >2000 | Cellular proliferation | [8] |

| F317L | <70 | Cellular proliferation | [8] |

| M351T | <70 | Cellular proliferation | [8] |

| F359V | <200 | Cellular proliferation | [8] |

Table 2: Nilotinib Off-Target Kinase Inhibition

| Kinase | IC50 (nM) | Assay Type | Reference |

| KIT | 944 (for some mutations) | Cellular proliferation | [2] |

| PDGFRα | <25 | Cellular proliferation | [2] |

| PDGFRβ | - | - | - |

| SRC family kinases | Not inhibited | Kinase assay | [1] |

| DDR1 | - | - | - |

| CSF-1R | - | - | - |

Experimental Protocols

The structural and quantitative understanding of nilotinib's binding is derived from a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography of Protein-Ligand Complexes

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.

Methodology:

-

Protein Expression and Purification: The target kinase domain (e.g., ABL) is overexpressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity using chromatographic techniques.

-

Complex Formation: The purified protein is incubated with an excess of the ligand (this compound) to ensure saturation of the binding sites.[9]

-

Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions to identify conditions that yield well-ordered crystals.[10] This can be achieved through co-crystallization, where the complex is crystallized directly, or by soaking the ligand into pre-formed apo-protein crystals.[10]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The protein and ligand structures are then built into this map and refined to yield a final, high-resolution model of the complex.[11]

NMR Spectroscopy for Ligand Binding Analysis

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.

Methodology:

-

Protein Isotope Labeling: The target protein is uniformly labeled with NMR-active isotopes, typically ¹⁵N and/or ¹³C, by expressing it in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

NMR Titration Experiments: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are recorded in the absence and presence of increasing concentrations of the unlabeled ligand (nilotinib).

-

Chemical Shift Perturbation (CSP) Analysis: Upon ligand binding, the chemical environment of the amino acid residues in the binding site and surrounding regions is altered, leading to changes in their corresponding peaks in the HSQC spectrum. By monitoring these chemical shift perturbations, the residues involved in the interaction can be identified.

-

Determination of Binding Affinity (Kd): The magnitude of the chemical shift changes as a function of ligand concentration is used to calculate the dissociation constant (Kd) of the protein-ligand complex.

-

Saturation Transfer Difference (STD) NMR: This ligand-observed NMR technique can be used to identify which parts of the ligand are in close proximity to the protein, providing further information on the binding epitope.

Signaling Pathways and Structure-Activity Relationships

The inhibition of BCR-ABL by nilotinib blocks downstream signaling cascades that are crucial for the survival and proliferation of CML cells.

Caption: Bcr-Abl signaling pathway and its inhibition by nilotinib.

Caption: Experimental workflow for structural analysis of nilotinib binding.

The chemical features of nilotinib are finely tuned for optimal interaction with the BCR-ABL kinase. Pharmacophore modeling has identified the key structural motifs required for high-affinity binding.

References

- 1. researchgate.net [researchgate.net]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

The Off-Target Kinase Inhibition Profile of Nilotinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Its primary therapeutic action is the potent and selective inhibition of the BCR-ABL fusion protein. However, like many kinase inhibitors, nilotinib exhibits a degree of promiscuity, binding to and inhibiting a range of other kinases, known as "off-target" effects. Understanding this off-target profile is critical for a comprehensive appreciation of its therapeutic window, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth overview of the off-target kinase inhibition profile of nilotinib hydrochloride, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways affected.

Data Presentation: Off-Target Kinase Inhibition Profile

The following table summarizes the inhibitory activity of nilotinib against a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical and cellular assays. A lower value indicates a higher potency of inhibition.

| Kinase Target Family | Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |

| Discoidin Domain Receptors | DDR1 | Biochemical | 3.7 | [1] |

| DDR2 | Biochemical | - | [1] | |

| Platelet-Derived Growth Factor Receptors | PDGFRα | Cellular | 69 | [1] |

| PDGFRβ | Cellular | 69 | [1] | |

| KIT Proto-Oncogene, Receptor Tyrosine Kinase | c-KIT | Cellular | 210 | [1] |

| Colony Stimulating Factor 1 Receptor | CSF-1R | Cellular | 125-250 | [1] |

| Mitogen-Activated Protein Kinases | MAPK11 (p38β) | Biochemical | 14-75 | [2] |

| MAPK14 (p38α) | Biochemical | 356 | [2] | |

| MAPK12 (p38γ) | Biochemical | >10,000 | [2] | |

| MAPK13 (p38δ) | Biochemical | 4,450 | [2] | |

| Src Family Kinases | LCK | Biochemical | 550 | [3] |

| Other Kinases | ZAK | Binding | - | [1] |

| NQO2 | Biochemical | 380 | [4] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the kinase inhibition profile of compounds like nilotinib. Below are detailed methodologies for two key types of assays.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

-

Kinase of interest (e.g., purified DDR1, LCK)

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer

-

Test compound (Nilotinib) serially diluted in DMSO

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X solution of the kinase tracer in kinase buffer.

-

Prepare a 3X serial dilution of nilotinib in kinase buffer containing the same final DMSO concentration as the other reagents.

-

-

Assay Assembly:

-

To each well of a 384-well plate, add 5 µL of the 3X nilotinib solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the nilotinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assay: Western Blot for Phosphorylated Proteins

This method assesses the ability of a compound to inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.

Materials:

-

Cell line expressing the kinase of interest (e.g., cancer cell line overexpressing DDR1).

-

Cell culture medium and supplements.

-

Nilotinib stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (phospho-specific and total protein for the kinase of interest).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of nilotinib concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., collagen for DDR1) for a short period before lysis.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysates.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated protein.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

-

Plot the normalized phosphorylation levels against the nilotinib concentration to determine the cellular IC50.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the off-target inhibition of nilotinib.

Caption: Nilotinib inhibits the DDR1 signaling pathway.

Caption: Nilotinib can inhibit components of the MAPK signaling pathway.

Experimental Workflow

Caption: General workflow for determining kinase inhibition.

Conclusion

The off-target kinase inhibition profile of nilotinib is a complex and critical aspect of its pharmacology. While its primary efficacy in CML is well-established through potent BCR-ABL inhibition, its interactions with other kinases such as DDR1, PDGFR, KIT, and components of the MAPK pathway contribute to both its broader therapeutic potential and its side-effect profile. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these off-target effects is paramount for optimizing the clinical use of nilotinib, identifying new therapeutic applications, and designing next-generation kinase inhibitors with improved selectivity and safety profiles.

References

- 1. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways and Stability of Nilotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881) hydrochloride, a tyrosine kinase inhibitor pivotal in the treatment of chronic myelogenous leukemia, is subject to degradation under various stress conditions, impacting its safety and efficacy.[1] This technical guide provides a comprehensive overview of the degradation pathways and stability profile of nilotinib hydrochloride. Through a meticulous review of forced degradation studies, this document outlines the drug's susceptibility to acidic, basic, and oxidative environments, while also noting its stability under thermal and photolytic conditions.[1][2] Key degradation products are identified and characterized, and detailed experimental protocols for stress testing and chromatographic analysis are provided. This guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and quality control of nilotinib-based pharmaceuticals.

Stability Profile of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] As per regulatory guidelines, this compound has been subjected to a range of stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[1][4]

The studies consistently demonstrate that this compound is susceptible to degradation in acidic, basic, and oxidative environments.[1][2] Conversely, the drug has been found to be stable under thermal and photolytic conditions.[1][2]

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on this compound, highlighting the conditions that lead to degradation and the extent of degradation observed.

| Stress Condition | Reagent/Parameters | Duration | Total Degradation (%) | Major Degradation Products (DP) Formed | Reference |

| Acidic Hydrolysis | 1N HCl at 60°C | 10 hours | 26.17 | DP-1 (20.36%) | [5] |

| 2M HCl at 80°C | 90 minutes | ~23 | Three new peaks observed | [6] | |

| Basic Hydrolysis | 1N NaOH at 60°C | 10 hours | 23.71 | DP-1 (10.8%), DP-2 (7.96%) | [5] |

| 2M NaOH at 80°C | 90 minutes | ~35 | One new peak observed | [6] | |

| Oxidative Degradation | 5% H₂O₂ at RT | 18 hours | 16.21 | DP-3 (14.46%) | [5] |

| Thermal Degradation | Dry heat at 55°C | 50 hours | No degradation observed | - | [6] |

| Molecularly stable up to 193°C | - | - | - | [4] | |

| Photolytic Degradation | Sunlight exposure | 48 hours | No degradation observed | - | [6] |

Table 1: Summary of Forced Degradation Studies on this compound

Degradation Pathways and Products

The degradation of this compound under stress conditions leads to the formation of specific degradation products. The primary mechanism of degradation in acidic and basic media is the hydrolysis of the amide linkage present in the nilotinib molecule.[6]

-

Acid Degradation Product (DP-1): Formed via hydrolysis of the amide bond.[5]

-

Base Degradation Product (DP-2): Also a result of amide bond hydrolysis.[5]

-

Oxidative Degradation Product (DP-3):

The structures of these degradation products have been confirmed using advanced analytical techniques such as 2D NMR and HRMS.[5]

Figure 1: this compound Degradation Pathways.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound, based on established and validated methods.

Materials and Reagents

-

This compound API[5]

-

Acetonitrile (HPLC grade)[5]

-

Methanol (HPLC grade)[5]

-

Formic acid[5]

-

Hydrochloric acid (HCl)[5]

-

Sodium hydroxide (B78521) (NaOH)[5]

-

Hydrogen peroxide (H₂O₂)[5]

-

Ammonium acetate[5]

-

Milli-Q water[5]

Stock Solution Preparation

A standard stock solution of nilotinib (e.g., 1.0 mg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent such as methanol.[6]

Forced Degradation Procedures

The following protocols are adapted from published stability-indicating methods.

-

To a suitable volume of the methanolic stock solution, add an appropriate volume of 5 M HCl and dilute with water to achieve the desired molarity (e.g., 0.1 M, 0.5 M, 1 M, or 2 M HCl).[6]

-

For accelerated degradation, the mixture can be heated (e.g., at 60°C for 10 hours or 80°C for 90 minutes).[5][6]

-

After the specified time, cool the solution to room temperature and neutralize it with an appropriate base (e.g., NaOH).[6]

-

Dilute the final solution with the mobile phase to the target concentration for analysis.[6]

-

Follow a similar procedure to acidic degradation, using NaOH solutions of varying molarities (e.g., 0.1 M, 0.5 M, 1 M, or 2 M).[6]

-

Apply heat as required to induce degradation (e.g., 60°C for 10 hours or 80°C for 90 minutes).[5][6]

-

Neutralize the solution with an appropriate acid (e.g., HCl) after cooling.[6]

-

Dilute to the final concentration with the mobile phase.[6]

-

Add a specified volume of hydrogen peroxide solution (e.g., 5% or 6% v/v) to the drug stock solution.[5][6]

-

Keep the mixture at room temperature for a designated period (e.g., up to 18 hours).[5]

-

Dilute the resulting solution with the mobile phase for analysis.

Chromatographic Analysis

A stability-indicating chromatographic method is crucial for separating the intact drug from its degradation products.

| Parameter | Condition 1 | Condition 2 |

| Chromatography System | RP-HPLC | RP-LC |

| Column | Symmetry-C18 (300 × 19 mm, 7 µm) for purification | Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase | 20 mM Ammonium acetate (B1210297) in Acetonitrile:Water (70:30, v/v) | 10 mM KH₂PO₄:Acetonitrile (54.5:45.5, v/v) |

| Flow Rate | 0.3 mL/min (makeup pump) | 1 mL/min |

| Detection Wavelength | - | 265 nm |

| Injection Volume | - | 20 µL |

| Column Temperature | - | Ambient |

| Retention Time (Nilotinib) | - | 6.1 min |

| Retention Times (DPs) | - | Acid DPs: 1.5, 1.8, 3.8 min; Base DP: 2.2 min |

| Reference | [5] | [6] |

Table 2: Example Chromatographic Conditions for Nilotinib Stability Testing

Figure 2: Experimental Workflow for Forced Degradation Studies.

Conclusion

This technical guide has synthesized the available scientific literature to provide a detailed overview of the degradation pathways and stability of this compound. The key takeaways are:

-

This compound is stable under thermal and photolytic stress but degrades under acidic, basic, and oxidative conditions.[1][2]

-

The primary degradation pathway under hydrolytic stress is the cleavage of the amide bond, leading to the formation of DP-1 and DP-2.[5]

-

Oxidative stress results in the formation of an N-oxide derivative, DP-3.[1][2]

-

Validated stability-indicating analytical methods, predominantly HPLC, are available for the separation and quantification of nilotinib and its degradation products.[6]

This information is critical for the development of stable pharmaceutical formulations of nilotinib and for the implementation of robust quality control strategies to ensure the safety and efficacy of the final drug product. Further research could focus on the kinetics of degradation and the development of mitigation strategies to enhance the stability of this compound in drug products.

References

- 1. FORCED DEGRADATION STUDIES OF this compound: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpls.org [wjpls.org]

- 4. Thermal stability study of crystalline and novel spray-dried amorphous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. akjournals.com [akjournals.com]

Nilotinib Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of nilotinib (B1678881) hydrochloride, a second-generation tyrosine kinase inhibitor. It covers its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential in vitro assays are also included to facilitate further research and drug development efforts.

Chemical and Physical Properties

Nilotinib is an orally bioavailable aminopyrimidine-derivative.[1] The hydrochloride monohydrate is the form used in the drug substance.[2]

-

Chemical Name: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate[2]

-

CAS Number: 923288-90-8 (for nilotinib hydrochloride monohydrate)[3][4]

-

Molecular Formula: C₂₈H₂₂F₃N₇O·HCl·H₂O[2]

-

Molecular Weight: 584.00 g/mol [2]

-

Appearance: White to slightly yellowish to slightly greenish yellow powder[2]

Chemical Structure:

Mechanism of Action and Signaling Pathways

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[5] The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells in Chronic Myeloid Leukemia (CML).[1]

Nilotinib binds to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-ABL-positive cells.[1]

Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including:

-

Platelet-derived growth factor receptor (PDGFR)[1]

-

c-Kit[1]

-

Colony-stimulating factor 1 receptor (CSF-1R)[1]

-

Discoidin domain-containing receptor 1 (DDR1)[1]

BCR-ABL Signaling Pathway

The constitutive activity of the BCR-ABL kinase activates several downstream signaling pathways critical for CML pathogenesis. Nilotinib's inhibition of BCR-ABL effectively blocks these pathways.

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling pathways.

JAK-STAT Signaling Pathway

Nilotinib has also been shown to interfere with the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the survival and proliferation of CML leukemic stem cells.[4] Down-regulation of key genes in this pathway, such as JAK2 and STAT5, contributes to the therapeutic effect of nilotinib.[3][6]

Caption: Nilotinib can inhibit the JAK-STAT pathway, crucial for leukemic stem cell survival.

Quantitative Data

Table 1: In Vitro Efficacy of Nilotinib (IC₅₀ Values)

| Target Kinase | IC₅₀ (nM) | Cell Line/Assay Condition |

| c-ABL | 28 | Kinase activity assay |

| BCR-ABL (wild-type) | 15 - 45 | Recombinant kinase assays and cellular assays |

| PDGFR | 69 | Kinase autophosphorylation |

| c-Kit | 210 | Kinase autophosphorylation |

| DDR1 | 3.7 | Kinase autophosphorylation |

| CSF-1R | 125-250 | Kinase autophosphorylation |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy of Nilotinib in Chronic Myeloid Leukemia (CML)

| Clinical Trial/Study | Patient Population | Primary Endpoint | Response Rate |

| ENESTnd | Newly diagnosed Ph+ CML-CP | Major Molecular Response (MMR) at 12 months | Superior to imatinib |

| Phase 2 Study | Imatinib-resistant or -intolerant CML-CP | Major Cytogenetic Response (MCyR) | 59% |

| Phase 2 Study | Imatinib-resistant or -intolerant CML-CP | Complete Cytogenetic Response (CCyR) | 44% |

| NOVEL Study | Imatinib-resistant or -intolerant CML-CP/AP | Overall Survival (OS) at 48 months (estimated) | ~80% |

| JALSG CML212 | De novo CML-CP | Cumulative MR⁴·⁵ at 18 months | 32.6% |

Abbreviations: Ph+ CML-CP (Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase), AP (accelerated phase), MR⁴·⁵ (≥4.5-log reduction in BCR-ABL1 transcripts).

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.

Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a suitable kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Dilute recombinant BCR-ABL kinase to the desired concentration in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL) in kinase buffer.

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of nilotinib and control compounds in DMSO, then further dilute in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and test compound solutions.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA: Using a phosphospecific antibody to capture and detect the phosphorylated substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[7]

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of nilotinib on the viability and proliferation of cancer cell lines (e.g., K562).

Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., K562) in appropriate media.

-

Harvest cells in the exponential growth phase and determine the cell concentration.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of nilotinib in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nilotinib. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or shake the plate to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percent viability against the logarithm of the nilotinib concentration and determine the IC₅₀ value.

-

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment | PLOS One [journals.plos.org]

- 5. ashpublications.org [ashpublications.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. promega.com [promega.com]

Unraveling the Molecular Intricacies of Nilotinib Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of Chronic Myeloid Leukemia (CML). This document delves into the core molecular alterations that circumvent the therapeutic efficacy of nilotinib, offering insights for researchers, scientists, and professionals engaged in drug development. The guide is structured to present quantitative data in easily comparable formats, provide detailed experimental methodologies, and visualize complex biological processes.

Mechanisms of Nilotinib Resistance

Resistance to nilotinib is a multifaceted phenomenon that can be broadly categorized into two main mechanisms: alterations in the drug's primary target, the BCR-ABL1 kinase, and factors that are independent of the kinase itself.

BCR-ABL1 Kinase-Dependent Resistance

The most prevalent mechanism of acquired resistance to nilotinib involves the emergence of point mutations within the kinase domain of the BCR-ABL1 oncoprotein.[1] These mutations can impair drug binding, thereby restoring the kinase activity and driving leukemic cell proliferation. While nilotinib is effective against many imatinib-resistant BCR-ABL1 mutants, certain mutations confer significant resistance.[2][3]

The T315I mutation, often referred to as the "gatekeeper" mutation, is a notable example, conferring complete resistance to nilotinib.[4][5] This is due to the substitution of a threonine with a bulkier isoleucine residue at a critical contact point for the drug, sterically hindering its binding.[4] Other mutations in regions such as the P-loop, C-loop, and A-loop of the kinase domain can also reduce nilotinib sensitivity to varying degrees.

Table 1: Nilotinib IC50 Values for Common BCR-ABL1 Kinase Domain Mutations

| BCR-ABL1 Mutation | Nilotinib IC50 (nM) - Cellular Proliferation Assay | Fold Increase in Resistance (compared to wild-type) |

| Wild-type | 20 - 60 | 1 |

| M244V | ~30 | ~1.5 |

| G250E | ~40 | ~2 |

| Q252H | ~50 | ~2.5 |

| Y253F | ~150 | ~7.5 |

| Y253H | ~450 | ~22.5 |

| E255K | ~180 | ~9 |

| E255V | ~450 | ~22.5 |

| V299L | - | - |

| T315A | - | - |

| T315I | >10,000 | >500 |

| F317L | ~60 | ~3 |

| M351T | ~40 | ~2 |

| F359V | ~200 | ~10 |

| H396P | ~70 | ~3.5 |

| H396R | ~70 | ~3.5 |

Note: IC50 values can vary between different studies and cell lines used. The values presented here are approximate and intended for comparative purposes.[4][6]

BCR-ABL1 Kinase-Independent Resistance

Mechanisms that are not directly related to mutations in the BCR-ABL1 kinase also play a crucial role in nilotinib resistance. These can involve alterations in drug concentration within the cell or the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity.

The intracellular concentration of nilotinib can be significantly reduced by the overexpression of ATP-binding cassette (ABC) drug transporters, which actively pump the drug out of the cell.[7] Key transporters implicated in nilotinib resistance include:

-

P-glycoprotein (Pgp/ABCB1): Overexpression of ABCB1 has been shown to confer resistance to nilotinib.[7][8]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Increased expression of ABCG2 is another mechanism that can lead to reduced intracellular nilotinib levels and subsequent resistance.[7]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): While its role is more established for other drugs, some evidence suggests MRP1 may also contribute to nilotinib resistance.

Table 2: Impact of ABC Transporter Overexpression on Nilotinib Resistance

| Transporter | Cell Line | Fold Resistance to Nilotinib |

| ABCB1 | K562 | ~3 |

| ABCG2 | K562 | ~2-3 |

Source: Data compiled from in vitro studies on transduced K562 cell lines.[7]

Conversely, the activity of drug influx transporters can also influence nilotinib efficacy. However, unlike imatinib, the role of the organic cation transporter 1 (OCT-1) in nilotinib uptake appears to be less critical.

Leukemic cells can develop resistance by activating signaling pathways that promote survival and proliferation independently of BCR-ABL1. This allows them to circumvent the inhibitory effect of nilotinib. Key alternative pathways include:

-

Src Family Kinases: Overexpression and activation of Src family kinases, particularly Lyn and Hck, have been observed in nilotinib-resistant cells.[8] These kinases can activate downstream signaling cascades that promote cell survival.

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Its activation can render CML cells less dependent on BCR-ABL1 signaling.

-

RAS/RAF/MEK/ERK Pathway: Constitutive activation of this pathway can also contribute to nilotinib resistance by promoting cell proliferation.

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and can be aberrantly activated in CML, contributing to TKI resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of nilotinib resistance.

Determination of Nilotinib IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of nilotinib in CML cell lines.

Materials:

-

CML cell line (e.g., K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Nilotinib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of nilotinib in complete medium. The final concentration of DMSO should not exceed 0.1%. Add 100 µL of the nilotinib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each nilotinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the nilotinib concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Quantification of ABC Transporter mRNA Expression by Real-Time RT-PCR

This protocol describes the quantification of mRNA levels of ABC transporters like ABCB1 and ABCG2.

Materials:

-

Nilotinib-sensitive and -resistant CML cells

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen)

-

SYBR Green PCR Master Mix

-

Gene-specific primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from sensitive and resistant CML cells according to the manufacturer's protocol of the RNA extraction kit.[11]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]

-

Real-Time PCR:

-

Prepare the PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.[12]

-

Perform the real-time PCR using a standard thermal cycling protocol: initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[12]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes (ABCB1, ABCG2) and the housekeeping gene in both sensitive and resistant cells.

-

Calculate the relative gene expression using the ΔΔCt method. The fold change in expression in resistant cells is calculated as 2^-(ΔΔCt).

-

Analysis of Signaling Pathway Activation by Western Blotting

This protocol is for detecting the phosphorylation status of key proteins in alternative signaling pathways, such as CrkL, a downstream substrate of BCR-ABL1.

Materials:

-

Nilotinib-sensitive and -resistant CML cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[13]

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Molecular Landscape of Nilotinib Resistance

The following diagrams, created using the DOT language, illustrate the key signaling pathways and mechanisms involved in nilotinib resistance.

Caption: BCR-ABL1 Signaling Pathways and Nilotinib Inhibition.

Caption: Overview of Nilotinib Resistance Mechanisms.

Caption: Experimental Workflow for IC50 Determination.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. protocols.io [protocols.io]

- 12. genscript.com [genscript.com]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Nilotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of nilotinib (B1678881) hydrochloride, a potent second-generation tyrosine kinase inhibitor. The protocols detailed below are designed for studying its effects on cancer cell lines, with a particular focus on the chronic myeloid leukemia (CML) cell line K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, a primary target of nilotinib.

Mechanism of Action

Nilotinib is a highly selective inhibitor of the BCR-ABL tyrosine kinase, binding to the ATP-binding site of the ABL kinase domain. This action prevents the phosphorylation of proteins involved in downstream signaling pathways, leading to the inhibition of proliferation and the induction of apoptosis in BCR-ABL-expressing cells.[1] In addition to BCR-ABL, nilotinib also demonstrates potent inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the c-Kit receptor tyrosine kinase.[1][2] Its increased potency and ability to inhibit most imatinib-resistant BCR-ABL mutations (with the notable exception of T315I) make it a crucial tool in both clinical settings and cancer research.[3][4]

Signaling Pathway Inhibition by Nilotinib

References

- 1. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Nilotinib Hydrochloride in K562 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib (B1678881) hydrochloride is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2][3] The K562 cell line, derived from a CML patient in blast crisis, is Ph+ and expresses the BCR-ABL fusion protein, making it an invaluable in vitro model for studying the efficacy of TKIs like nilotinib.[3][4] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical assessment of anticancer drugs. This value quantifies the drug's potency in inhibiting cell proliferation and is essential for dose-response studies. These application notes provide a detailed protocol for determining the IC50 of nilotinib hydrochloride in K562 cells using the MTT assay, a reliable colorimetric method for assessing cell viability.[5]

Mechanism of Action of Nilotinib

Nilotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[1][2] The constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and inhibits apoptosis in CML cells.[6] By binding to the ATP-binding site of the BCR-ABL protein, nilotinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell growth and survival.[2] This ultimately induces apoptosis (programmed cell death) in BCR-ABL-dependent cells like K562.[7][8]

Below is a diagram illustrating the signaling pathway affected by nilotinib in K562 cells.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Nilotinib significantly induces apoptosis in imatinib-resistant K562 cells with wild-type BCR-ABL, as effectively as in parental sensitive counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]